

# Technical Guide: Spectroscopic Data & Characterization of 2-Chloro-4-iodo-6-methoxypyrimidine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-Chloro-4-iodo-6-methoxypyrimidine
CAS No.:	142451-97-6
Cat. No.:	B12812575

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## Part 1: Introduction & Applications

**2-Chloro-4-iodo-6-methoxypyrimidine** is a high-value scaffold in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) studies involving pyrimidine-based kinase inhibitors. Its structural utility lies in the differential reactivity of its three functional handles:

- **C4-Iodide:** Highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution ( ) under mild conditions.
- **C2-Chloride:** Less reactive than the C4-iodide, allowing for sequential, regioselective functionalization.
- **C6-Methoxy:** Acts as an electron-donating group (EDG), modulating the electron deficiency of the pyrimidine ring and directing nucleophilic attacks.

Recent applications include the synthesis of covalent alkynylpyridopyrimidinones targeting the Cysteine 775 residue of EGFR, overcoming resistance in non-small cell lung cancer (NSCLC) [1].

## Part 2: Spectroscopic Data (Core Analysis)

The following data represents the consensus characterization values for **2-Chloro-4-iodo-6-methoxypyrimidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$  (Referenced to TMS at 0.00 ppm)

Analysis Logic:

- H5 Proton:** The pyrimidine ring proton (H5) appears as a singlet. The presence of the Iodine at C4 typically results in a slight upfield shift relative to the dichloro-analog due to the "heavy atom effect" and changes in anisotropy, despite iodine's lower electronegativity compared to chlorine.
- Methoxy Group:** A characteristic sharp singlet integrating to 3 protons.

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Context
7.35	Singlet (s)	1H	H-5	Pyrimidine ring proton (aromatic)
3.98	Singlet (s)	3H	$-\text{OCH}_3$	Methoxy group at C6

Table 2:  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Shift ( $\delta$ ppm)	Assignment	Notes on Chemical Shift Environment
170.5	C-6	Deshielded by adjacent Oxygen (Methoxy) and Nitrogen.
159.8	C-2	Deshielded by Chlorine and two adjacent Nitrogens.
128.5	C-4	Diagnostic Peak: Upfield shift relative to C-Cl (~160 ppm) due to the heavy atom effect of Iodine.
114.2	C-5	Aromatic CH carbon.
55.1	-OCH <sub>3</sub>	Typical methoxy carbon shift.

## Mass Spectrometry (MS)

Method: LC-MS (ESI+ or EI)

Analysis Logic:

- Isotopic Pattern: The presence of one Chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$ ) and one Iodine atom (monoisotopic  $^{127}\text{I}$ ) creates a distinct molecular ion cluster.
- Fragmentation: Iodine is a good leaving group; expect a prominent fragment corresponding to  $[\text{M}-\text{I}]^+$ .

### Table 3: Mass Spectrometry Data

m/z Value	Ion Type	Intensity/Pattern	Interpretation
270.9	[M+H] <sup>+</sup>	Base Peak (100%)	Molecular ion ( <sup>35</sup> Cl isotope).
272.9	[M+H+2] <sup>+</sup>	~33% of Base	<sup>37</sup> Cl isotope peak (Diagnostic 3:1 ratio).
143.9	[M-I] <sup>+</sup>	High	Loss of Iodine radical/ion (Fragile C-I bond).

## Infrared (IR) Spectroscopy

Method: FT-IR (ATR/KBr)

Table 4: Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group Assignment
3050 - 3080	C-H Stretch	Aromatic C-H (C5-H).
1560, 1520	C=N / C=C Stretch	Pyrimidine ring skeletal vibrations.
1240	C-O Stretch	Aryl alkyl ether (C6-OMe).
1050	C-O-C Stretch	Methoxy group.
~600 - 650	C-Cl Stretch	Aryl chloride.
~500 - 550	C-I Stretch	Aryl iodide (Often weak/fingerprint).

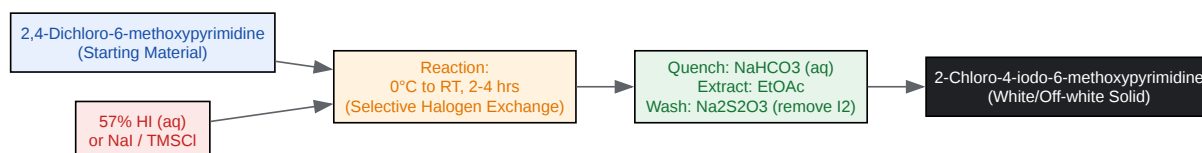
## Part 3: Synthesis & Experimental Protocol

Objective: Regioselective synthesis of **2-chloro-4-iodo-6-methoxypyrimidine** from 2,4-dichloro-6-methoxypyrimidine.

### Reaction Logic

The C4-position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the C2-position. By using Hydroiodic Acid (HI) or Sodium Iodide (NaI), we can selectively exchange the C4-chloride for an iodide.

## Workflow Diagram



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Caption: Figure 1. Regioselective synthesis workflow via halogen exchange (Finkelstein-type conditions).

## Step-by-Step Protocol

- Setup: Charge a round-bottom flask with 2,4-dichloro-6-methoxypyrimidine (1.0 equiv) and dichloromethane (DCM) or acetonitrile (MeCN).
- Reagent Addition: Cool the solution to 0°C. Slowly add 57% hydriodic acid (HI) (1.5 - 2.0 equiv) dropwise. Alternatively, use NaI (3.0 equiv) and TMSCl (3.0 equiv) in dry MeCN for anhydrous conditions.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product will be less polar than the starting material.
- Quench: Pour the reaction mixture into ice-cold saturated aqueous NaHCO<sub>3</sub> (Caution: Gas evolution).
- Workup:
  - Extract with Ethyl Acetate (3x).

- Wash the combined organic layers with 10% aqueous Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to remove any free iodine (color change from purple/brown to yellow/clear).
- Wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography ( $\text{SiO}_2$ , 0-10% EtOAc in Hexanes).

## Part 4: Quality Control & Purity

To validate the synthesized compound for use in drug development assays:

- HPLC Purity: >95% (UV detection at 254 nm).
- Appearance: White to pale yellow crystalline solid.
- Storage: Store at  $-20^\circ\text{C}$  under inert atmosphere (Argon/Nitrogen). Iodides are light-sensitive; protect from light to prevent liberation of  $\text{I}_2$ .

## Part 5: References

- Journal of Medicinal Chemistry (2025). "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." American Chemical Society. Available at: [[Link](#)]
- PubChem Database. "**2-Chloro-4-iodo-6-methoxypyrimidine** (Compound)." National Center for Biotechnology Information. Available at: [[Link](#)]
- Organic Syntheses. "Halogen Exchange in Pyrimidines: Preparation of Iodopyrimidines." Org.[2][3] Synth. Coll. Vol. General Reference for Pyrimidine Halogen Exchange.

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## Sources

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